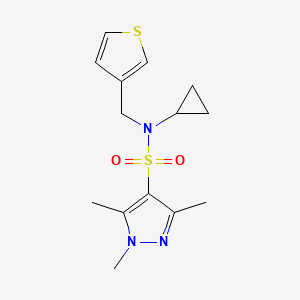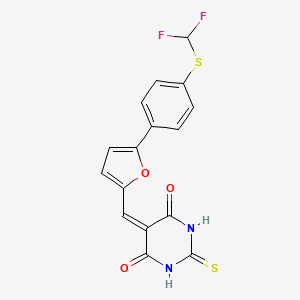
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C16H10F2N2O3S2 and its molecular weight is 380.38. The purity is usually 95%.
BenchChem offers high-quality 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Compounds similar to the queried chemical structure have been utilized in the synthesis of various heterocyclic compounds. These include pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The synthesis processes have been optimized to yield biologically active compounds, demonstrating the versatility of these molecules as precursors in constructing molecules containing pyridine and pyridazine fragments, with some showing pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antimicrobial and Antioxidant Activities
A series of derivatives synthesized from similar structures have been evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds were found to display moderate to good antibacterial and antifungal activities. This highlights the potential of these molecules as templates for designing new antimicrobial agents. Additionally, certain compounds showed promising antioxidant activity, indicating their potential in free radical scavenging and metal ion chelation (Vijaya Laxmi, Suresh Kumar, & Rajitha, 2012).
Organic Solar Cells
Compounds with similar structures have been explored as components in organic solar cells. An example includes the use of diketopyrrolopyrrole-based compounds as non-fullerene electron acceptors, demonstrating encouraging efficiency when paired with electron donors like poly(3-hexylthiophene). This suggests the potential of these molecules in enhancing the performance of organic photovoltaic devices, offering a pathway to more efficient and stable solar cells (Gupta et al., 2017).
Inhibitors for B-Raf(V600E)
In the search for novel inhibitors of B-Raf(V600E), a mutation associated with various cancers, molecules with similar structures have been identified as promising candidates. Through scaffold hopping and molecular docking, new scaffolds were discovered, leading to the identification of potent inhibitors. This illustrates the therapeutic potential of these compounds in the development of cancer treatments, offering a foundation for further optimization towards clinical application (Xu et al., 2012).
Propriétés
IUPAC Name |
5-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3S2/c17-15(18)25-10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(21)19-16(24)20-14(11)22/h1-7,15H,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZHRPWPVGADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)
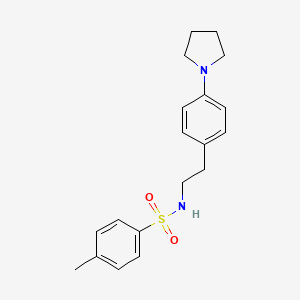
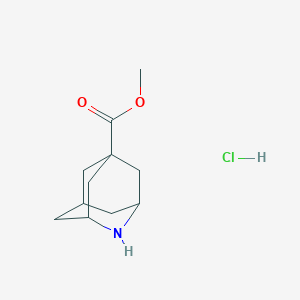
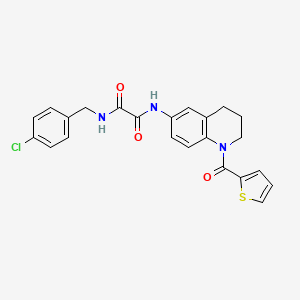

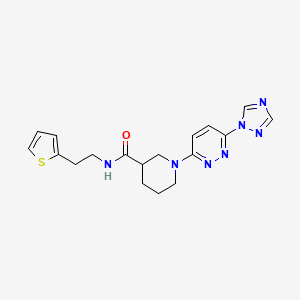
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
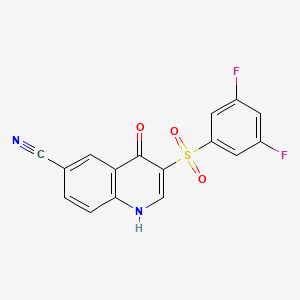
![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
![6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684751.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2684757.png)
